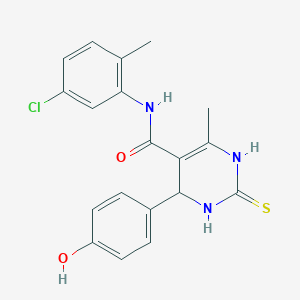![molecular formula C20H10Cl3N3O4 B5178731 2-chloro-N-[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-4-nitrobenzamide](/img/structure/B5178731.png)
2-chloro-N-[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-4-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-4-nitrobenzamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is a derivative of benzoxazole and benzamide, which are known to have various biological activities.
Mecanismo De Acción
The mechanism of action of 2-chloro-N-[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-4-nitrobenzamide is not fully understood. However, it is believed that the compound exerts its biological activities by interacting with specific targets in cells. For example, in anticancer studies, the compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-chloro-N-[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-4-nitrobenzamide have been studied in various in vitro and in vivo models. In anticancer studies, the compound has been shown to induce the expression of pro-apoptotic proteins and inhibit the expression of anti-apoptotic proteins. In antimicrobial studies, it has been shown to inhibit the growth of several bacterial and fungal species. In herbicidal studies, it has been shown to inhibit the germination and growth of various plant species.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-chloro-N-[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-4-nitrobenzamide in lab experiments include its high potency, selectivity, and relatively low toxicity. However, the limitations include its limited solubility in water, which can make it difficult to use in certain experiments, and its high cost, which can limit its availability for research purposes.
Direcciones Futuras
There are several future directions for research on 2-chloro-N-[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-4-nitrobenzamide. These include:
1. Further studies on the mechanism of action of the compound to better understand its biological activities.
2. Development of more efficient and cost-effective synthesis methods for the compound.
3. Testing the compound for its potential applications in other fields, such as energy storage and catalysis.
4. Optimization of the compound's properties to improve its solubility and bioavailability.
5. In vivo studies to evaluate the compound's safety and efficacy in animal models.
6. Development of analogs of the compound with improved properties and biological activities.
In conclusion, 2-chloro-N-[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-4-nitrobenzamide is a promising compound with potential applications in various fields. Further research is needed to fully understand its mechanism of action and to optimize its properties for specific applications.
Métodos De Síntesis
The synthesis of 2-chloro-N-[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-4-nitrobenzamide can be achieved through a multi-step process that involves the reaction of 3,4-dichloroaniline with salicylic acid to form 3,4-dichloro-2-hydroxybenzanilide. This intermediate is then reacted with 4-nitrobenzoyl chloride to form the final product. The synthesis method has been reported in several research articles and is considered reliable.
Aplicaciones Científicas De Investigación
2-chloro-N-[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-4-nitrobenzamide has been studied for its potential applications in various fields, including medicinal chemistry, agriculture, and material science. In medicinal chemistry, this compound has been tested for its anticancer, antimicrobial, and anti-inflammatory activities. In agriculture, it has been tested for its insecticidal and herbicidal properties. In material science, it has been studied for its potential applications in the synthesis of novel materials.
Propiedades
IUPAC Name |
2-chloro-N-[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H10Cl3N3O4/c21-14-5-1-10(7-16(14)23)20-25-17-8-11(2-6-18(17)30-20)24-19(27)13-4-3-12(26(28)29)9-15(13)22/h1-9H,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLXHRPKUQOJXQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=C(C=C(C=C4)[N+](=O)[O-])Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H10Cl3N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(1H-tetrazol-1-yl)benzoyl]-4-piperidinecarboxamide](/img/structure/B5178655.png)
![N-(4-acetylphenyl)-5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5178667.png)
![1-amino-4-[(4-methylphenyl)amino]-2-(4-morpholinyl)anthra-9,10-quinone](/img/structure/B5178687.png)
![2-ethoxyethyl 4-[2-(benzyloxy)phenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5178693.png)

![4-[4-(cyclopentyloxy)benzylidene]-2-(methylthio)-1,3-thiazol-5(4H)-one](/img/structure/B5178711.png)
![4-{3-(4-amino-1,2,5-oxadiazol-3-yl)-1-[(2-methyl-1-naphthyl)methyl]-2-triazen-1-yl}-1,2,5-oxadiazol-3-amine](/img/structure/B5178713.png)
![ethyl 4-{[4-(6-quinolinylcarbonyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl]methyl}-1-piperazinecarboxylate](/img/structure/B5178721.png)
![N~2~-(4-bromo-3-methylphenyl)-N~1~-{2-[(4-methylphenyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5178729.png)

![ethyl 3-[1-(methoxycarbonyl)propyl]-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B5178737.png)
![5-[8,9-bis(4-methoxyphenyl)-3,5,10-trioxo-1,7-diphenyl-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl]-2-chlorobenzoic acid](/img/structure/B5178741.png)
![N-[3-(1H-indol-1-yl)propyl]-4-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]butanamide](/img/structure/B5178746.png)
![1-(5-ethyl-2-furyl)-N-({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methylmethanamine](/img/structure/B5178748.png)